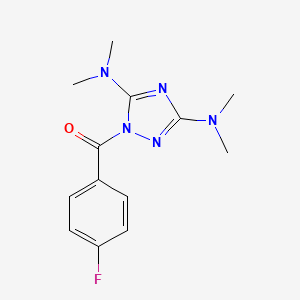

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone

Description

The compound (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone is a triazole-based ketone featuring a 1,2,4-triazole core substituted with two dimethylamino groups at positions 3 and 5. The triazole ring is further functionalized via a methanone group linked to a 4-fluorophenyl moiety. The dimethylamino groups enhance solubility and electronic properties, while the 4-fluorophenyl group contributes to steric and electronic modulation, influencing binding interactions in biological systems .

Properties

IUPAC Name |

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-5-7-10(14)8-6-9/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPTWDNZLGNKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone typically involves the reaction of 3,5-dimethylamino-1,2,4-triazole with 4-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles possess potent antibacterial and antifungal activities. For example, compounds similar to (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone have been tested against various strains of bacteria and fungi. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 0.25 - 2 | |

| Compound B | Antifungal | 0.5 - 4 | |

| Compound C | Antiviral | 0.5 - 10 |

Anticancer Properties

Recent research has highlighted the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with tumor growth .

Fungicides and Herbicides

The application of triazole compounds in agriculture has gained attention due to their fungicidal properties. They are effective against a range of plant pathogens. The compound can be used as a lead structure for developing new fungicides that target specific fungal diseases in crops .

Table 2: Agricultural Efficacy of Triazole Compounds

| Compound | Application Type | Target Organism | Efficacy |

|---|---|---|---|

| Compound D | Fungicide | Fusarium spp. | High |

| Compound E | Herbicide | Weeds | Moderate |

Polymer Chemistry

Triazole derivatives have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the development of smart materials that respond to environmental stimuli .

Corrosion Inhibitors

Research indicates that triazole compounds can serve as effective corrosion inhibitors for metals in acidic environments. Their ability to form protective films on metal surfaces makes them valuable in industrial applications .

Case Study 1: Antimicrobial Efficacy against MRSA

A series of synthesized triazole derivatives were tested against MRSA strains. Among them, a specific derivative showed an MIC value significantly lower than standard antibiotics like vancomycin, indicating its potential as a new treatment option for resistant infections .

Case Study 2: Development of Triazole-based Fungicides

A collaborative study between agricultural chemists and microbiologists led to the formulation of a new fungicide based on triazole chemistry. Field trials demonstrated its effectiveness in controlling fungal pathogens in wheat crops while exhibiting minimal phytotoxicity .

Mechanism of Action

The mechanism of action of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules . These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of triazolyl methanones, where the aryl group attached to the ketone varies. Key analogs include:

Key Observations :

- In contrast, 4-methoxyphenyl analogs exhibit electron-donating properties, which could influence reactivity in nucleophilic or electrophilic environments .

- Lipophilicity : Chlorinated derivatives (e.g., 2,6-dichlorophenyl) exhibit higher logP values compared to fluorinated or methoxylated analogs, suggesting improved membrane permeability but reduced aqueous solubility .

Crystallographic and Physicochemical Data

- Crystal Packing : reports that triazole derivatives often form hydrogen-bonded networks (C–H⋯O/F) and π-π stacking interactions, stabilizing the crystal lattice .

- Thermal Stability : Melting points for analogs range from 150–250°C, with chlorinated derivatives (e.g., 2,6-dichlorophenyl) exhibiting higher thermal stability due to stronger intermolecular forces .

Biological Activity

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Chemical Formula : CHNO

- Molecular Weight : 273.34 g/mol

- CAS Number : 478032-05-2

The structural characteristics contribute to its biological activity, particularly in its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. It exhibits a range of pharmacological effects including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, display potent antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds often fall within the range of 0.046–3.11 μM against resistant strains like MRSA .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Vancomycin | 0.68 | MRSA |

| Ciprofloxacin | 2.96 | MRSA |

Antifungal Activity

The compound has shown effectiveness against fungal strains as well. For instance, triazole derivatives have been reported to exhibit higher antifungal activity than traditional treatments like fluconazole .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties as well. The mechanism appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation .

The biological activity is primarily attributed to the triazole ring's ability to interact with cellular targets. This interaction can inhibit key enzymes involved in nucleic acid synthesis and disrupt cellular processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that triazole hybrids exhibited significant antibacterial properties against a range of gram-positive and gram-negative bacteria .

- Antifungal Activity Assessment : In vitro tests showed that certain triazole compounds had MIC values significantly lower than those of established antifungal agents .

- In Vivo Studies : Animal models have indicated promising results regarding the anticancer potential of triazole derivatives, with observed tumor reduction rates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-fluorophenyl)methanone?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazole derivatives are often prepared by refluxing hydrazide intermediates with carbonyl-containing reagents in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. A typical protocol involves:

- Dissolving 0.001 mol of a triazole precursor in ethanol.

- Adding 5 drops of glacial acetic acid and 0.001 mol of a substituted benzaldehyde.

- Refluxing for 4–18 hours, followed by solvent evaporation and crystallization .

Q. How can the structure of this compound be validated post-synthesis?

- Methodology : Employ a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR spectra to confirm substituent positions and purity.

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol-water mixtures). Use SHELXL for refinement, focusing on bond lengths, angles, and torsional parameters. The triazole ring typically adopts a flattened envelope conformation, with deviations <0.2 Å from planarity .

- Data Interpretation : Compare experimental results with DFT-calculated geometries to resolve ambiguities.

Advanced Research Questions

Q. How can crystallographic disorder in the triazole or fluorophenyl moieties be resolved during refinement?

- Methodology : In SHELXL, apply "PART" instructions to model disorder. For example:

- Split occupancy for overlapping atoms (e.g., dimethylamino groups).

- Use restraints (e.g., SIMU, DELU) to maintain reasonable thermal motion.

- Validate with Fo-Fc maps and check R-factor convergence (<0.08 for reliable datasets) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., antifungal enzymes). The 4-fluorophenyl group may enhance hydrophobic binding, while dimethylamino groups influence solubility.

- QSAR Modeling : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data. For example, fluorinated analogs show enhanced antimicrobial potency due to electronegativity and steric effects .

- Validation : Cross-check docking scores with experimental IC values from enzyme inhibition assays.

Q. How should contradictory spectral or crystallographic data be analyzed?

- Case Example : If NMR signals for dimethylamino protons conflict with X-ray data (e.g., unexpected rotameric states):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.